molecular formula C9H15N3O B6259798 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one CAS No. 1016710-86-3

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one

Cat. No. B6259798
CAS RN: 1016710-86-3
M. Wt: 181.2
InChI Key:
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Description

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one, also known as N,N-dimethyl-2-oxo-1-pyrrolidineacetamide, is a versatile and important molecule in the field of organic chemistry. It is a basic building block in many synthetic processes and is used in various scientific research applications. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this molecule.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide is not fully understood. However, it is believed that the molecule acts as a nucleophile in various synthetic processes. It is also believed to act as a base, which helps to facilitate the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide are not fully understood. However, some studies have suggested that the molecule may have some antioxidant activity. In addition, it has been suggested that the molecule may have some anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide in laboratory experiments is that it is a versatile and important molecule in the field of organic chemistry. It can be used as a substrate in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of novel compounds. Furthermore, it is relatively inexpensive and can be easily obtained from chemical suppliers.
The main limitation of using 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide in laboratory experiments is that its mechanism of action is not fully understood. In addition, its biochemical and physiological effects are not fully understood. Therefore, caution should be taken when using this molecule in laboratory experiments.

Future Directions

There are a number of potential future directions for 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of novel compounds. Furthermore, further research could be conducted to explore its potential use in drug development. Finally, further research could be conducted to explore its potential use in the synthesis of materials for various medical and industrial applications.

Synthesis Methods

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide can be synthesized through various methods. One method involves the reaction of dimethylamine and acetyl chloride, which produces 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide and hydrochloric acid as byproducts. Another method involves the reaction of dimethylamine and ethyl acetate, which produces 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide and ethanol as byproducts.

Scientific Research Applications

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one-2-oxo-1-pyrrolidineacetamide has been used in various scientific research applications. It has been used as a substrate in the synthesis of heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine. It has also been used as a starting material for the synthesis of novel heterocyclic compounds, such as 2-amino-4-methyl-1,3-thiazoles. In addition, it has been used in the synthesis of various other compounds, such as 4-amino-3-methyl-1,2,3-thiadiazole and 4-amino-3-methyl-1,2,4-thiadiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one involves the reaction of 2-acetyl-1,2-dihydropyridine with dimethylamine followed by reduction with sodium borohydride and subsequent reaction with chloroacetyl chloride and ammonia.", "Starting Materials": [ "2-acetyl-1,2-dihydropyridine", "dimethylamine", "sodium borohydride", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "2-acetyl-1,2-dihydropyridine is reacted with dimethylamine in the presence of a suitable solvent and catalyst to form 5-(dimethylamino)-1,2-dihydropyridin-2-one.", "The resulting product is then reduced with sodium borohydride to form 5-(dimethylamino)-1,2-dihydropyridin-2-ol.", "Chloroacetyl chloride is then added to the reaction mixture to form 5-(dimethylamino)-1-(2-chloroacetyl)-1,2-dihydropyridin-2-ol.", "Finally, ammonia is added to the reaction mixture to form 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one." ] }

CAS RN

1016710-86-3

Product Name

5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one

Molecular Formula

C9H15N3O

Molecular Weight

181.2

Purity

76

Origin of Product

United States

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